Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate
Overview
Description
Internalizing Arginylglycylaspartic acid (iRGD) is a nine-amino acid cyclic peptide with the sequence CRGDKGPDC. It was originally identified through in vivo screening of phage display libraries in tumor-bearing mice. Unlike standard Arginylglycylaspartic acid peptides, iRGD can home to tumor tissues and spread extensively into extravascular tumor tissue. This peptide has been the focus of research due to its ability to recognize integrin receptors on cancer cell surfaces and penetrate the extravascular space of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iRGD involves solid-phase peptide synthesis (SPPS), a method commonly used for peptide production. The process includes the following steps:
Coupling: The amino acids are sequentially added to a solid resin support.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.
Cyclization: The linear peptide is cyclized to form the cyclic structure of iRGD.
Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of iRGD follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process involves:
Automated SPPS: Using automated synthesizers to couple amino acids.
Large-scale Cyclization: Employing optimized conditions for cyclization.
Purification and Quality Control: Utilizing HPLC and mass spectrometry for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
iRGD primarily undergoes:
Binding Reactions: Binds to integrin receptors on tumor endothelial cells.
Proteolytic Cleavage: Cleavage by proteases to reveal the CendR motif.
Common Reagents and Conditions
Integrin Binding: Requires the presence of integrin receptors (αVβ3 and αVβ5).
Proteolytic Cleavage: Involves proteases that cleave the peptide to expose the CendR motif.
Major Products Formed
The major product formed from these reactions is the activated iRGD peptide with an exposed CendR motif, which facilitates tumor penetration.
Scientific Research Applications
iRGD has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Therapy: Enhances the delivery of chemotherapeutic agents to tumors by increasing their penetration and accumulation in tumor tissues.
Drug Delivery Systems: Used in the development of targeted drug delivery systems, including nanoparticles and liposomes.
Immunotherapy: Amplifies the efficacy of immune checkpoint blockades by improving drug delivery to tumor cells.
Blood-Brain Barrier Penetration: Facilitates the delivery of drugs across the blood-brain barrier, enhancing the treatment of brain tumors.
Mechanism of Action
The mechanism of action of iRGD involves a three-step process:
Integrin Binding: The RGD sequence motif binds to αVβ3 and αVβ5 integrins on tumor endothelial cells.
Protease Cleavage: Upon binding, a protease cleavage event reveals the CendR motif (R/KXXR/K).
Neuropilin-1 Binding: The CendR motif binds to neuropilin-1, activating an endocytotic/exocytotic transport pathway that enhances drug delivery to tumors.
Comparison with Similar Compounds
iRGD is unique compared to other Arginylglycylaspartic acid peptides due to its ability to penetrate tumor tissues extensively. Similar compounds include:
Standard Arginylglycylaspartic acid Peptides: Bind to integrins but lack the ability to penetrate extravascular tumor tissue.
Cyclic Arginylglycylaspartic acid Peptides: Have enhanced binding affinity but do not possess the CendR motif for tumor penetration.
Other Tumor-Penetrating Peptides: Such as LyP-1 and iNGR, which also target tumor tissues but through different mechanisms
iRGD stands out due to its dual-targeting ability, making it a promising candidate for enhancing the delivery and efficacy of anticancer therapies.
Biological Activity
Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate (CAS No. 116182-44-6) is a complex organic compound with potential biological activities. Its molecular formula is C26H43NaO9 and molecular weight is approximately 522.6 g/mol. This compound is structurally related to mupirocin and has been studied for its pharmacological properties.
Antimicrobial Properties
One of the primary areas of research surrounding sodium;9-[(E)-4...] involves its antimicrobial activity. Mupirocin and its derivatives have been shown to inhibit bacterial protein synthesis by targeting bacterial isoleucyl-tRNA synthetase. This mechanism makes it effective against various Gram-positive bacteria including Staphylococcus aureus and Streptococcus pneumoniae. Studies have demonstrated that sodium;9-[(E)-4...] retains similar antimicrobial efficacy as its parent compound mupirocin .
The biological activity of sodium;9-[(E)-4...] can be attributed to its ability to bind to the active site of isoleucyl-tRNA synthetase in bacteria. This binding prevents the incorporation of isoleucine into proteins, ultimately leading to bacterial cell death. The structural features of the compound enhance its binding affinity compared to other related compounds .
Pharmacokinetics
Pharmacokinetic studies indicate that sodium;9-[(E)-4...] exhibits favorable absorption characteristics when administered topically. Its solubility in water suggests good bioavailability in local applications. However, systemic absorption remains minimal due to its large molecular size and polar character .
Case Studies
- Clinical Efficacy : A clinical study evaluated the effectiveness of mupirocin (and its derivatives) in treating skin infections caused by methicillin-resistant Staphylococcus aureus (MRSA). The study reported a significant reduction in infection rates among patients treated with mupirocin compared to control groups .
- Comparative Analysis : In vitro studies comparing sodium;9-[(E)-4...] with other antibiotics showed that it had a lower minimum inhibitory concentration (MIC) against certain strains of bacteria. This indicates a higher potency of sodium;9-[(E)-4...] relative to traditional antibiotics like penicillin.
Data Tables
Property | Value |
---|---|
Molecular Formula | C26H43NaO9 |
Molecular Weight | 522.6 g/mol |
CAS Number | 116182-44-6 |
Solubility | Water-soluble |
Mechanism of Action | Inhibition of tRNA synthetase |
Properties
IUPAC Name |
sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O9.Na/c1-16(13-23(31)33-11-9-7-5-4-6-8-10-22(29)30)12-21-24(32)26-19(15-34-21)14-20(28)25(35-26)17(2)18(3)27;/h13,17-21,24-28,32H,4-12,14-15H2,1-3H3,(H,29,30);/q;+1/p-1/b16-13+;/t17-,18-,19-,20-,21-,24-,25+,26+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMQVUOWANJXDT-WENNQWSDSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(CC2COC(C(C2O1)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)O)C(C)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H](C[C@H]2CO[C@H]([C@@H]([C@@H]2O1)O)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)O)[C@H](C)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NaO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635388 | |
Record name | sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116182-44-6 | |
Record name | sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.